Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate
CAS No.: 1309569-28-5
Cat. No.: VC2822383
Molecular Formula: C11H15F5NO5PS
Molecular Weight: 399.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309569-28-5 |
|---|---|
| Molecular Formula | C11H15F5NO5PS |
| Molecular Weight | 399.27 g/mol |
| IUPAC Name | [3-(diethoxyphosphorylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane |
| Standard InChI | InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-7-10(24(12,13,14,15)16)5-6-11(9)17(18)19/h5-7H,3-4,8H2,1-2H3 |
| Standard InChI Key | HIWICBUZXBCSNS-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC |
| Canonical SMILES | CCOP(=O)(CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC |
Introduction
Chemical Identity and Basic Properties
Molecular Information
Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate is identified by CAS number 1309569-28-5. It has a molecular formula of C11H15F5NO5PS and a molecular weight of 399.27 g/mol. The compound belongs to the broader class of organophosphonates, which are characterized by the presence of phosphorus in their molecular structure. The table below summarizes the key molecular information of the compound:
| Property | Value |
|---|---|
| CAS Number | 1309569-28-5 |
| Molecular Formula | C11H15F5NO5PS |
| Molecular Weight | 399.27 g/mol |
| Chemical Class | Organophosphonate |
Functional Groups and Structure
The compound contains several notable functional groups that contribute to its chemical behavior:
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The pentafluorosulfanyl (SF5) group
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The nitro (NO2) group
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The phosphonate ester moiety
The pentafluorosulfanyl group is particularly significant as it imparts high thermal and chemical stability, notable lipophilicity, and electronegativity to the molecule. This substituent has become increasingly important in the design of specialized chemicals despite being relatively underdeveloped in the broader chemical landscape .
Synthesis Methods
Vicarious Nucleophilic Substitution (VNS)
The primary method for synthesizing diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate involves vicarious nucleophilic substitution reactions . This synthetic approach typically utilizes diethyl chloromethylphosphonate and nitro-substituted pentafluorosulfanyl benzene derivatives as starting materials .
The VNS reaction can be performed using meta- and para-nitro-(pentafluorosulfanyl)benzenes (1 and 2) with diethyl chloromethylphosphonate . The reaction is typically conducted under specific conditions to achieve optimal yields:
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Using DMF as a solvent
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Employing t-BuOK as a base (typically a three-fold excess)
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Maintaining reaction temperature at approximately -60°C
Reaction Optimization
The synthesis can be optimized by adjusting various parameters:
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Temperature control: Maintaining precise temperature conditions is crucial for reaction selectivity
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Solvent selection: DMF has been found to be more effective than THF for the VNS reaction
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Reactant ratios: Optimizing the ratio of starting materials can improve yields
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Reaction time: Careful monitoring of reaction progression is necessary to prevent side reactions
Additionally, continuous flow reactors may be employed to enhance efficiency and provide better control over reaction conditions.
Chemical Reactivity
Horner-Wadsworth-Emmons (HWE) Reactions
One of the most significant reactions involving diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a modification of the Wittig olefination in which a phosphoryl-stabilized carbanion reacts with an aldehyde or ketone to form an alkene and a water-soluble phosphate ester .
Experimental studies have shown that various bases can mediate the HWE reaction with this compound:
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t-BuOK in THF (requiring heating to 50°C for at least one hour)
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n-BuLi (reaction completes at ambient temperature in about half an hour)
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Potassium or caesium carbonate in acetonitrile (with extended reaction time)
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Potassium hydroxide (1.8 equivalents in acetonitrile with small amounts of water)
The last option (KOH in acetonitrile) has been identified as particularly effective, providing high yields and selectivity. The addition of small amounts of water increases reaction rates by improving solubilization of KOH and potassium diethylphosphate .
Reactivity with Various Aldehydes
The HWE reaction of this phosphonate with various aldehydes has been extensively studied. The table below summarizes key findings about reactivity patterns:
| Aldehyde Type | Reaction Characteristics | Selectivity |
|---|---|---|
| Aromatic aldehydes with electron-donating groups | Longer reaction times | High E/Z selectivity |
| Aromatic aldehydes with electron-accepting groups | Faster reaction | High E/Z selectivity |
| (E)-cinnamaldehyde | Lower yield (43%) | Product shows isomerization in solution |
All tested aromatic aldehydes provided products in high isolated yields and selectivities when reacted with this phosphonate compound .
Other Reactions
Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate can participate in additional chemical transformations:
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Nucleophilic substitution reactions, often using potassium hydroxide as a reagent
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Reduction reactions, typically using hydrogen gas with metal catalysts
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The nitro group can be modified through reduction/diazotization/reduction sequences before or after HWE reactions
These transformations are critical for modifying the compound's functionality and enhancing its utility in various applications.
Applications and Research Significance
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of specialized alkenes. The HWE reaction of this phosphonate preferentially gives more stable E-disubstituted alkenes, although several successful attempts have been made to favor Z-alkenes .
Structure-Activity Relationships
Influence of Pentafluorosulfanyl Group
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It increases lipophilicity, which can enhance membrane permeability
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Its strong electronegativity affects electron distribution across the molecule
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The thermal and chemical stability it provides makes the compound resistant to degradation under harsh conditions
Comparison with Other Benzylphosphonates
Research on related benzylphosphonate compounds provides context for understanding the potential applications of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate. Studies have shown that the substituents on the phenyl ring of benzylphosphonate derivatives significantly impact their biological activity .
Different benzylphosphonate derivatives have demonstrated varying degrees of effectiveness against bacterial strains. Compounds with specific functional groups have shown minimal inhibitory concentration (MIC) values comparable to or better than commonly used antibiotics .
Future Research Directions
Synthesis Optimization
Future research may focus on further optimizing the synthesis of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate. Current methods, while effective, could potentially be improved in terms of yield, reaction time, and environmental impact. Development of greener synthesis methods using less toxic reagents and solvents represents an important direction for future investigations.
Expanded Applications
The unique properties of this compound suggest numerous potential applications that warrant further exploration:
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Development of new antimicrobial agents, particularly given the promising results with related benzylphosphonate derivatives
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Creation of specialized materials leveraging the stability and electronic properties of the pentafluorosulfanyl group
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Use as a building block for more complex molecules with tailored properties
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